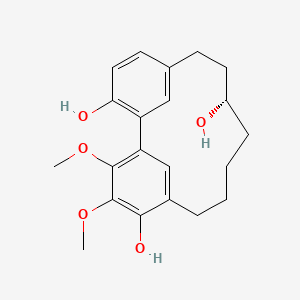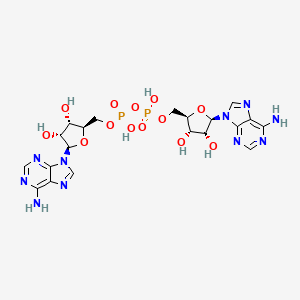![molecular formula C64H78Cl2N8O11S2 B1250586 2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride CAS No. 81424-60-4](/img/structure/B1250586.png)
2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kominek’s mixture is a complex chemical compound known for its diverse applications in various scientific fields. It is composed of several components, including benzoic acid, 2-(acetyloxy)-, 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine, 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, 2-methyl-2-propyl-1,3-propanediyl dicarbamate, and N,N,alpha-trimethyl-10H-phenothiazone-10-ethanamine monohydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kominek’s mixture involves multiple steps, each requiring specific reaction conditions. The primary components are synthesized separately through various organic reactions, including esterification, amination, and carbamate formation. These reactions typically require controlled temperatures, specific catalysts, and precise pH conditions to ensure the desired products are obtained.
Industrial Production Methods
In industrial settings, the production of Kominek’s mixture is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the sequential addition of reactants, continuous monitoring of reaction parameters, and purification steps such as distillation and chromatography to isolate the final mixture.
Chemical Reactions Analysis
Types of Reactions
Kominek’s mixture undergoes several types of chemical reactions, including:
Oxidation: The phenothiazine component can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro groups in the mixture can be reduced to amines.
Substitution: Halogenated components can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original components, as well as substituted phenothiazine derivatives.
Scientific Research Applications
Kominek’s mixture has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The mixture is employed in studies involving enzyme inhibition and protein binding.
Medicine: Components of Kominek’s mixture are investigated for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Kominek’s mixture involves multiple pathways:
Molecular Targets: The phenothiazine component targets neurotransmitter receptors, while the carbamate component inhibits acetylcholinesterase.
Pathways Involved: The mixture affects various biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Kominek’s mixture can be compared with other complex mixtures such as:
Benzoic acid derivatives: Similar in their antimicrobial properties.
Phenothiazine derivatives: Known for their neurological effects.
Carbamate compounds: Used as enzyme inhibitors.
Uniqueness
What sets Kominek’s mixture apart is its unique combination of components, which allows it to exhibit a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
81424-60-4 |
|---|---|
Molecular Formula |
C64H78Cl2N8O11S2 |
Molecular Weight |
1270.4 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C17H19ClN2S.C17H20N2S.C12H12N2O3.C9H18N2O4.C9H8O4.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-3-4-9(2,5-14-7(10)12)6-15-8(11)13;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h3-4,6-9,12H,5,10-11H2,1-2H3;4-11,13H,12H2,1-3H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);3-6H2,1-2H3,(H2,10,12)(H2,11,13);2-5H,1H3,(H,11,12);1H |
InChI Key |
BJXWLBWLMQOVGH-UHFFFAOYSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Synonyms |
Kominek's mixture Komineks mixture |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1250506.png)







![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)



![11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1250525.png)
